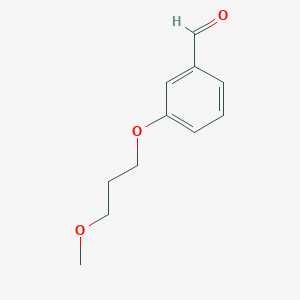
3-(3-Methoxypropoxy)benzaldehyde
説明
3-(3-Methoxypropoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Methoxypropoxy)benzaldehyde, with the molecular formula , is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its structure features a benzaldehyde functional group along with a propoxy side chain and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
- Molecular Formula:
- Molar Mass: 198.23 g/mol
- Density: 1.093 g/cm³
- Boiling Point: 341.9 °C
- Appearance: White solid
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-cancer agent, its interactions with biological targets, and its role as a building block in drug synthesis.
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit significant anti-proliferative effects against various cancer cell lines. A study on benzylidenechromanones revealed that derivatives with similar structural motifs can induce cytotoxicity in leukemia and melanoma cells, suggesting that the presence of the benzaldehyde moiety may enhance biological activity against these cancers .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Benzylidenechromanone | 15 | HL-60 (leukemia) |
| Spiropyrazoline analogue | 10 | WM-115 (melanoma) |
| Quercetin | 12 | COLO-205 (colon cancer) |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that similar compounds can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . For instance, certain derivatives have been shown to induce G2/M phase arrest in HL-60 cells, indicating a potential pathway for their anticancer activity .
Research Findings
- Cytotoxicity Profiling : High-throughput screening has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cell types. This profiling allows for the identification of compounds with selective toxicity towards cancer cells while sparing normal cells .
- Structural Activity Relationship (SAR) : The presence of methoxy and propoxy groups appears to enhance the lipophilicity and overall biological activity of these compounds. Modifications to the benzaldehyde structure can lead to significant changes in potency against specific cancer cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde framework. These studies consistently showed that modifications at the para position of the benzene ring could influence both cytotoxicity and selectivity towards cancer cells. For example, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .
特性
IUPAC Name |
3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINSGQXGIWVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













